molecular formula C13H8N2O2 B12102904 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one CAS No. 23411-09-8

2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B12102904
CAS No.: 23411-09-8
M. Wt: 224.21 g/mol
InChI Key: IIRIKMABQSRTSW-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique ring system.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).

      Medicine: May serve as a lead compound for drug development.

      Industry: Applications in materials science or as intermediates in fine chemical production.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    • While there are related heterocyclic compounds, the specific combination of pyridine, oxazinone, and phenyl groups makes 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one distinctive.
    • Similar compounds include other pyridine derivatives, oxazinones, and heterocycles with aromatic substituents.

    Properties

    CAS No.

    23411-09-8

    Molecular Formula

    C13H8N2O2

    Molecular Weight

    224.21 g/mol

    IUPAC Name

    2-phenylpyrido[2,3-d][1,3]oxazin-4-one

    InChI

    InChI=1S/C13H8N2O2/c16-13-10-7-4-8-14-11(10)15-12(17-13)9-5-2-1-3-6-9/h1-8H

    InChI Key

    IIRIKMABQSRTSW-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)O2

    Origin of Product

    United States

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